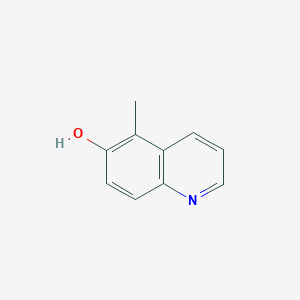![molecular formula C28H37ClN2O6S B3330970 Tianeptine sodium impurity E [EP] CAS No. 768351-55-9](/img/structure/B3330970.png)
Tianeptine sodium impurity E [EP]
Übersicht
Beschreibung
Tianeptine Sodium EP Impurity E is an impurity of Tianeptine . It is a selective facilitator of 5-HT uptake in vitro and in vivo with psychostimulant, anti-ulcer, and anti-emetic properties . The chemical name for this compound is 7,7’-[[11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl]imino]diheptanoic acid S,S-dioxide .
Synthesis Analysis
The synthesis of Tianeptine was originally patented by Malen et al. at the French Society of Medical Research in 1973 . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 .Molecular Structure Analysis
Tianeptine has a tricyclic structure . The molecular formula for Tianeptine Sodium EP Impurity E is 1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 .Physical And Chemical Properties Analysis
Tianeptine Sodium EP Impurity E is a white to off-white crystalline solid with a molecular weight of 326.82 g/mol. It is sparingly soluble in water and slightly soluble in methanol and ethanol. Its melting point is around 199-201°C.Wissenschaftliche Forschungsanwendungen
Neurobiological Applications
Neuroprotective Properties and Neuroplasticity
Tianeptine has been observed to have neuroprotective effects and to influence neuroplasticity within the brain. It potentially prevents stress-induced changes in brain structure and function, including in the hippocampus, which is crucial for memory and emotional processing. These properties suggest its application in addressing neurobiological aspects of depressive disorders and possibly contributing to its antidepressant efficacy (Plaisant et al., 2003) (Czéh et al., 2001).
Modulation of Neurotransmitter Systems
Studies have identified Tianeptine's unique action on the glutamatergic system, differing from traditional antidepressants that primarily target the serotonin system. This action provides a novel pathway for its antidepressant and anxiolytic effects, which could be relevant in research into new therapeutic strategies for depression and anxiety disorders (McEwen et al., 2009).
Pharmaceutical Research and Development
Formulation Research
Research on formulating Tianeptine into orodispersible films highlights the ongoing efforts to improve drug delivery systems for better patient compliance and effectiveness. Such studies are crucial for developing more accessible and efficient therapeutic options for depression, showcasing the potential for novel applications of Tianeptine in pharmaceutical formulations (El-Setouhy & El-Malak, 2010).
Analytical and Quality Control Studies
High-performance liquid chromatographic techniques have been developed for the stability indicating assay and determination of Tianeptine in plasma. These studies are essential for ensuring the quality and safety of Tianeptine formulations, supporting its therapeutic use, and facilitating further pharmacokinetic research (Khedr, 2007) (Gaulier et al., 2000).
Wirkmechanismus
Target of Action
Tianeptine Impurity E, also known as Tianeptine sodium impurity E [EP], primarily targets the mu-opioid receptor (MOR) . The MOR is a G-protein-coupled receptor in the central nervous system that plays a crucial role in pain perception, reward, and addictive behaviors .
Mode of Action
Tianeptine Impurity E acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a series of intracellular events . This interaction with the MOR is believed to be responsible for its clinical effects .
Biochemical Pathways
Upon activation of the MOR, Tianeptine Impurity E modulates several biochemical pathways. It enhances the function of AMPA receptors through phosphorylation by CaMKII and PKA , which are key players in synaptic plasticity . It also modulates postsynaptic excitatory ionotropic receptors and potentiates CNS D2 and D3 receptors . These actions culminate in the modulation of glutamatergic neurotransmission .
Pharmacokinetics
It is a quinoline derivative that contains a chlorine atom and a piperazine ring . These structural features may influence its pharmacokinetic properties, including its bioavailability.
Result of Action
The activation of MOR and the subsequent modulation of various biochemical pathways result in a range of molecular and cellular effects. Tianeptine Impurity E has been shown to normalize glutamatergic neurotransmission , which may underlie its effectiveness as an antidepressant . It also promotes synaptic vesicle dynamics and favors synaptic mitochondria processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tianeptine Impurity E. For instance, chronic social stress has been shown to alter the effectiveness of tianeptine . Furthermore, the compound’s action can be influenced by genetic factors, as evidenced by studies using genetically modified mice .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNWABLEZYXEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine Impurity E | |
CAS RN |
768351-55-9 | |
| Record name | 7,7-(((11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)imino)diheptanoic acid S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0768351559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)IMINO)DIHEPTANOIC ACID S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z273X397 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




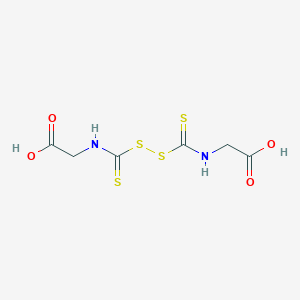
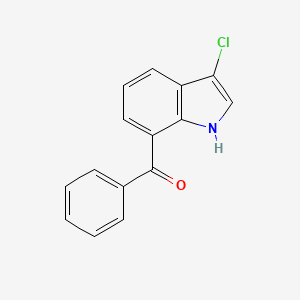


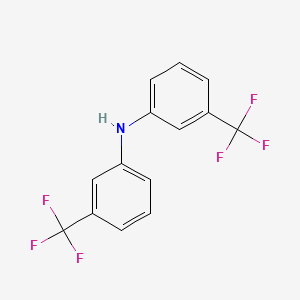
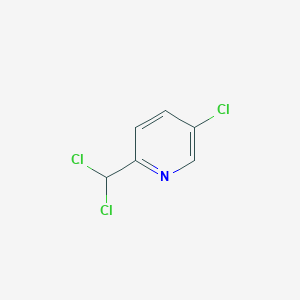
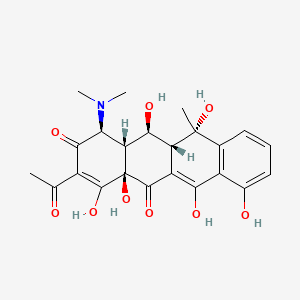
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)
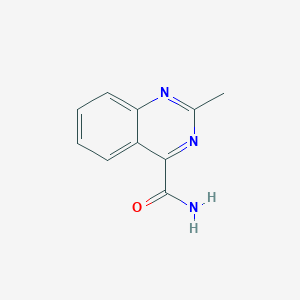
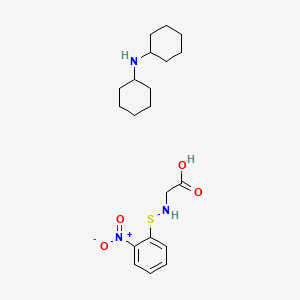
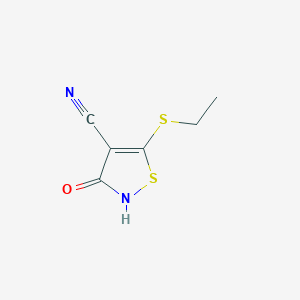
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)
